

A Comparative Analysis of the PARP Inhibitors AG14361 and Rucaparib

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Compound of Interest

Compound Name: AG14361

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This guide provides a detailed comparative analysis of two potent Poly (ADP-ribose) polymerase (PARP) inhibitors: **AG14361** and its clinically advanced successor, Rucaparib (also known as AG014699 and Rubraca®). Both molecules were developed to exploit synthetic lethality in cancers with deficiencies in DNA repair pathways, particularly those involving BRCA1 and BRCA2 mutations. This document outlines their mechanisms of action, chemical properties, and preclinical efficacy, supported by experimental data and detailed protocols.

Introduction to PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, in particular, plays a key role in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells harboring mutations in BRCA1 or BRCA2, the HR pathway is deficient. The simultaneous inhibition of PARP-mediated SSB repair and a deficient HR pathway for DSB repair leads to a

state of "synthetic lethality," where the combination of two otherwise non-lethal defects results in catastrophic DNA damage and selective cancer cell death.

Mechanism of Action

Both **AG14361** and Rucaparib are small molecule inhibitors that compete with the nicotinamide adenine dinucleotide (NAD⁺) binding site in the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. By occupying this site, they prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of damage. This inhibition of PARP's catalytic activity leads to the trapping of PARP on the DNA, further disrupting the DNA repair process and contributing to the cytotoxic effect.



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